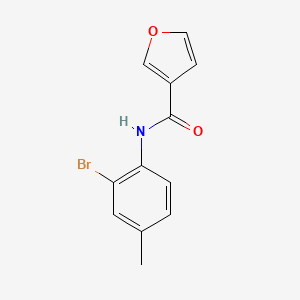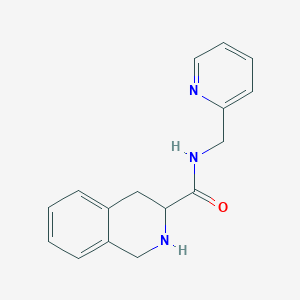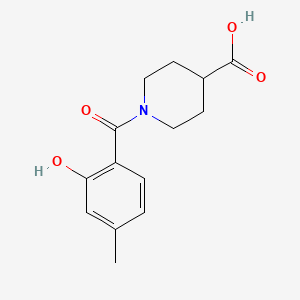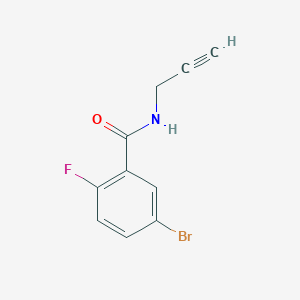
N-(2-acetylphenyl)-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetylphenyl)-2-methylfuran-3-carboxamide (APMF) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. APMF is a synthetic compound that belongs to the class of furan carboxamides. It has been shown to exhibit significant biological activity, including anti-inflammatory, analgesic, and antioxidant effects.
Wirkmechanismus
The exact mechanism of action of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is not fully understood. However, it has been suggested that N-(2-acetylphenyl)-2-methylfuran-3-carboxamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators, such as prostaglandins and cytokines. N-(2-acetylphenyl)-2-methylfuran-3-carboxamide may also act as an antioxidant by scavenging free radicals and reducing oxidative stress. In terms of its potential anti-cancer effects, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide may inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been shown to have significant biochemical and physiological effects. In animal models, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been shown to decrease inflammation and pain, as well as reduce oxidative stress. N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is its potential therapeutic uses. N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been shown to have significant anti-inflammatory, analgesic, and antioxidant effects, as well as potential anti-cancer effects. Additionally, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has a low toxicity profile, making it a potentially safe therapeutic agent. However, one limitation of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is its relatively complex synthesis method. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic uses of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide. One potential direction is to investigate the potential use of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide and its potential therapeutic uses. Finally, the development of more efficient synthesis methods for N-(2-acetylphenyl)-2-methylfuran-3-carboxamide may facilitate its use in future research and potential therapeutic applications.
Conclusion
In conclusion, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is a synthetic compound with significant potential therapeutic uses. N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been shown to exhibit anti-inflammatory, analgesic, and antioxidant effects, as well as potential anti-cancer effects. The exact mechanism of action of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory mediators and the scavenging of free radicals. Further studies are needed to fully understand the potential therapeutic uses of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of N-(2-acetylphenyl)-2-methylfuran-3-carboxamide involves several steps, including the reaction of 2-acetylphenol with 3-methylfuran-2-carboxylic acid, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the amide product. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, N-(2-acetylphenyl)-2-methylfuran-3-carboxamide has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-acetylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9(16)11-5-3-4-6-13(11)15-14(17)12-7-8-18-10(12)2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHPCSJJJTWAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)









![2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B7469558.png)